2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
Brand Name: Vulcanchem
CAS No.: 379236-18-7
VCID: VC21404283
InChI: InChI=1S/C27H23N3O3S2/c1-18-12-13-22(33-18)21-16-34-25-24(21)26(32)30(20-10-6-3-7-11-20)27(29-25)35-17-23(31)28-15-14-19-8-4-2-5-9-19/h2-13,16H,14-15,17H2,1H3,(H,28,31)
SMILES: CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C27H23N3O3S2
Molecular Weight: 501.6g/mol

2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

CAS No.: 379236-18-7

Cat. No.: VC21404283

Molecular Formula: C27H23N3O3S2

Molecular Weight: 501.6g/mol

* For research use only. Not for human or veterinary use.

2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide - 379236-18-7

Specification

CAS No. 379236-18-7
Molecular Formula C27H23N3O3S2
Molecular Weight 501.6g/mol
IUPAC Name 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C27H23N3O3S2/c1-18-12-13-22(33-18)21-16-34-25-24(21)26(32)30(20-10-6-3-7-11-20)27(29-25)35-17-23(31)28-15-14-19-8-4-2-5-9-19/h2-13,16H,14-15,17H2,1H3,(H,28,31)
Standard InChI Key TWPGNWQZYCCDBJ-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5

Introduction

The compound 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a complex organic molecule featuring a thieno[2,3-d]pyrimidine core, which is a bicyclic structure incorporating sulfur and nitrogen atoms. This compound also includes a furan ring and an acetamide group, contributing to its chemical diversity and potential reactivity. Despite the lack of specific information on this exact compound in the provided search results, similar compounds with thieno[2,3-d]pyrimidine cores have shown significant biological activities, including antiviral and anticancer properties.

Synthesis and Characterization

The synthesis of compounds with similar structures typically involves multi-step chemical reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure.

Biological Activity and Potential Applications

Compounds with thieno[2,3-d]pyrimidine cores have been studied for their potential antiviral and anticancer activities. The presence of various functional groups in these compounds enhances their ability to interact with biological targets, making them valuable in medicinal chemistry and pharmacology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator